

# Spectroscopic and Spectrometric Characterization of (4R)-4,8-Dimethyldecanal: A Comparative Guide

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## Compound of Interest

Compound Name: (4R)-4,8-Dimethyldecanal

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For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **(4R)-4,8-Dimethyldecanal**, a known insect pheromone, against other relevant aldehydes. The supporting experimental data and detailed protocols offer a framework for the analytical validation of this and similar compounds.

**(4R)-4,8-Dimethyldecanal** is a branched-chain aldehyde with two stereocenters, making the confirmation of its absolute and relative stereochemistry crucial for its biological activity. This guide presents a compilation of available spectroscopic and spectrometric data for the (4R,8R) stereoisomer and compares it with a linear aldehyde, dodecanal, and a singly branched aldehyde, 2-methylundecanal. This comparative approach highlights the key spectral features that distinguish these molecules.

## Comparative Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for **(4R)-4,8-Dimethyldecanal** and its comparators.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
(4R)-4,8-Dimethyldecanal	~9.76	t	1H	-CHO
~2.42	dt	2H	-CH <sub>2</sub> -CHO	
~0.8-0.9	m	9H	-CH <sub>3</sub>	
~1.1-1.6	m	12H	-CH <sub>2</sub> - & -CH-	
Dodecanal	9.77	t	1H	-CHO
2.42	dt	2H	-CH <sub>2</sub> -CHO	
1.63	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> CHO	
1.26	m	16H	-(CH <sub>2</sub> ) <sub>8</sub> -	
0.88	t	3H	-CH <sub>3</sub>	
2-Methylundecanal	9.62	d	1H	-CHO
2.35	m	1H	-CH(CH <sub>3</sub> )CHO	
1.25	m	16H	-(CH <sub>2</sub> ) <sub>8</sub> -	
1.09	d	3H	-CH(CH <sub>3</sub> )CHO	
0.88	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
(4R)-4,8-Dimethyldecanal	~202.9	-CHO
~51.5	-CH <sub>2</sub> -CHO	
~40-20	Aliphatic -CH <sub>2</sub> - & -CH-	
~14-23	-CH <sub>3</sub>	
Dodecanal	202.9	-CHO
43.9	-CH <sub>2</sub> -CHO	
31.9	-CH <sub>2</sub> -	
29.6-29.1	-(CH <sub>2</sub> ) <sub>7</sub> -	
22.7	-CH <sub>2</sub> -	
22.1	-CH <sub>2</sub> -	
14.1	-CH <sub>3</sub>	
2-Methylundecanal	205.2	-CHO
46.5	-CH(CH <sub>3</sub> )CHO	
34.0-22.7	Aliphatic -CH <sub>2</sub> -	
14.1	-CH <sub>2</sub> -CH <sub>3</sub>	
13.5	-CH(CH <sub>3</sub> )CHO	

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Weight	Key Fragments (m/z)	Notes
(4R)-4,8-Dimethyldecanal	184.32	140 (M-44)	Molecular ion (M+) is often not observed. The fragment at m/z 140 is a result of a McLafferty rearrangement.[1]
Dodecanal	184.32	184 (M+), 82, 57, 43, 41	Molecular ion is observed. The base peak is often at m/z 43 or 57.
2-Methylundecanal	184.32	184 (M+), 58, 43, 41	Molecular ion is observed. A characteristic fragment at m/z 58 is often seen.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe.
- Sample Preparation: Approximately 5-10 mg of the aldehyde is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- <sup>1</sup>H NMR Acquisition:
  - Pulse sequence: Standard single-pulse experiment (zg30).
  - Spectral width: ~12 ppm.

- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
  - Spectral width: ~220 ppm.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2 seconds.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C). For chiral compounds like **(4R)-4,8-Dimethyldecanal**, chiral derivatizing agents or chiral solvating agents can be employed to resolve the signals of different enantiomers if a racemic mixture is being analyzed.

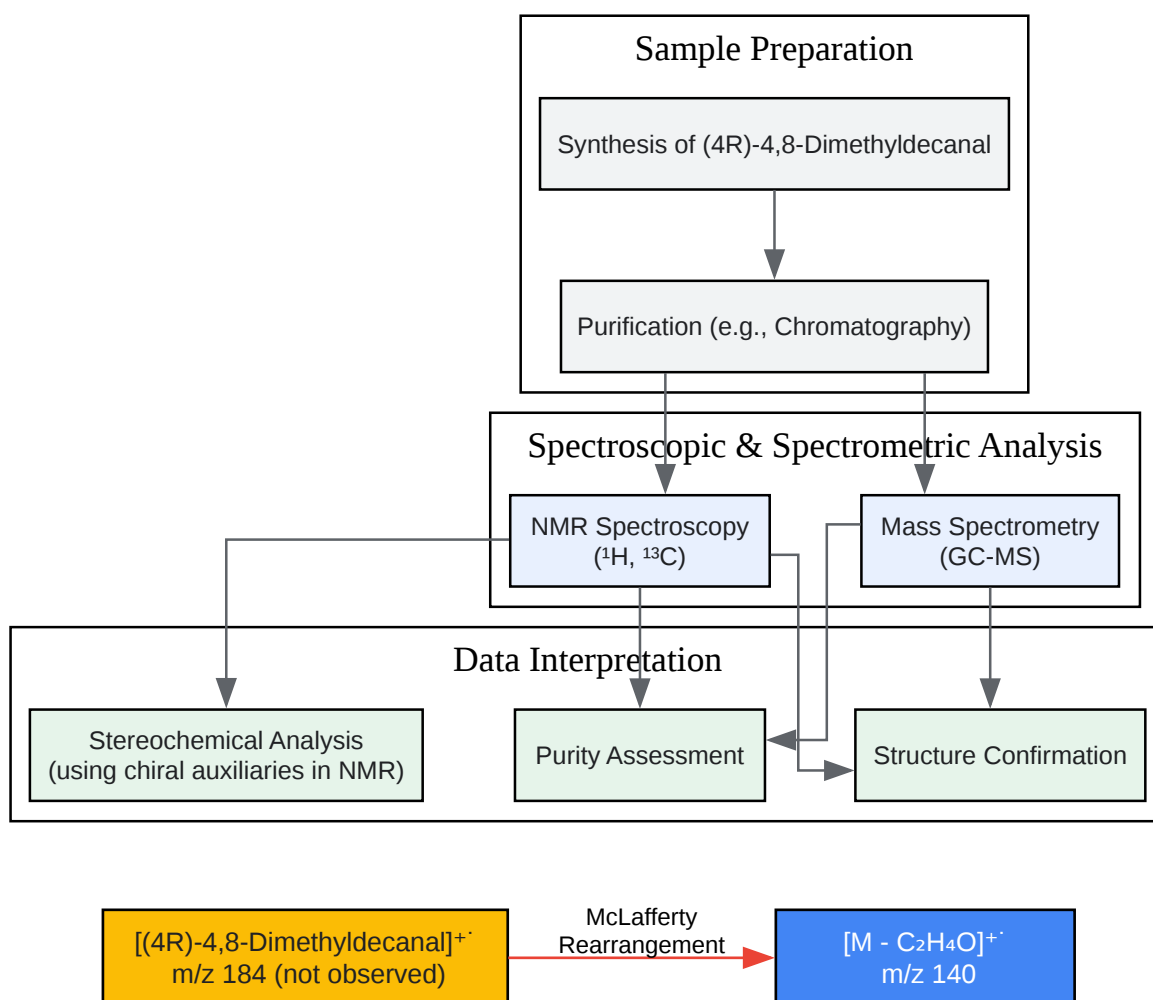
#### Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of these aldehydes.
- GC Conditions:
  - Injector temperature: 250 °C.
  - Oven temperature program: Initial temperature of 50-60 °C held for 1-2 minutes, then ramped at a rate of 10 °C/min to 280-300 °C and held for 5-10 minutes.
  - Carrier gas: Helium at a constant flow rate of ~1 mL/min.
- MS Conditions:

- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: m/z 40-400.
- Source temperature: 230 °C.
- Quadrupole temperature: 150 °C.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum of the corresponding peak is then analyzed for its molecular ion and characteristic fragmentation pattern.

## Visualizing Analytical Workflows and Fragmentation

To further clarify the analytical process and the interpretation of the mass spectrometry data, the following diagrams are provided.



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## References

- 1. [spectrabase.com](https://spectrabase.com) [spectrabase.com]
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